7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid
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Overview
Description
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to a benzopyran system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one: Shares a similar dioxolo ring structure but differs in its overall molecular framework.
7,8-Dihydro-1,3-dioxolo[4,5-g]-quinazolin-6(5H)-one: Another compound with a dioxolo ring, used in different research contexts.
Uniqueness
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
CAS No. |
1262212-30-5 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.223 |
IUPAC Name |
2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)acetic acid |
InChI |
InChI=1S/C12H12O5/c13-12(14)4-8-2-1-7-3-10-11(16-6-15-10)5-9(7)17-8/h3,5,8H,1-2,4,6H2,(H,13,14) |
InChI Key |
HHWSGNMQXORSON-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2OC1CC(=O)O)OCO3 |
Synonyms |
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid |
Origin of Product |
United States |
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